
S-Methyl Ergothioneine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Methyl Ergothioneine-d3: is a deuterated derivative of S-Methyl Ergothioneine, a naturally occurring thiol derivative of histidine. This compound is known for its potent antioxidant properties and is often used in scientific research to study oxidative stress and related cellular processes. The deuterium labeling (d3) helps in tracing and studying the metabolic pathways and mechanisms of action of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl Ergothioneine-d3 typically involves the methylation of ergothioneine. The process begins with the preparation of ergothioneine, which can be synthesized from histidine through a series of chemical reactions. The deuterium labeling is introduced during the methylation step, where deuterated methyl iodide (CD3I) is used as the methylating agent. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of bioreactors and continuous flow systems can enhance the efficiency of the synthesis. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: S-Methyl Ergothioneine-d3 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The oxidized forms can be reduced back to the thiol state.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed:
Oxidation: Disulfides, sulfoxides, and sulfones.
Reduction: Regeneration of the thiol form.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
S-Methyl Ergothioneine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study thiol chemistry and redox reactions.
Biology: Investigated for its role in cellular antioxidant defense mechanisms and its effects on oxidative stress.
Medicine: Explored for its potential therapeutic effects in diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Industry: Utilized in the development of antioxidant formulations for cosmetics and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of S-Methyl Ergothioneine-d3 involves its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). The compound interacts with these reactive species, neutralizing them and preventing cellular damage. The molecular targets include various cellular components such as DNA, proteins, and lipids. The pathways involved in its antioxidant activity include the activation of cellular antioxidant defense systems and modulation of redox-sensitive signaling pathways.
Comparación Con Compuestos Similares
Ergothioneine: The parent compound, also a potent antioxidant.
Selenoneine: A selenium-containing analog with similar antioxidant properties.
Ovothiol: Another thiol-containing histidine derivative with antioxidant activity.
Uniqueness: S-Methyl Ergothioneine-d3 is unique due to its deuterium labeling, which allows for detailed metabolic and mechanistic studies. The deuterium atoms provide a distinct mass difference, making it easier to trace the compound in biological systems using mass spectrometry.
Propiedades
Fórmula molecular |
C10H17N3O2S |
|---|---|
Peso molecular |
246.35 g/mol |
Nombre IUPAC |
(2S)-2-[dimethyl(trideuteriomethyl)azaniumyl]-3-(2-methylsulfanyl-1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C10H17N3O2S/c1-13(2,3)8(9(14)15)5-7-6-11-10(12-7)16-4/h6,8H,5H2,1-4H3,(H-,11,12,14,15)/t8-/m0/s1/i1D3 |
Clave InChI |
GVQNHIYBRMFCMS-TUWYYBGVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[N+](C)(C)[C@@H](CC1=CN=C(N1)SC)C(=O)[O-] |
SMILES canónico |
C[N+](C)(C)C(CC1=CN=C(N1)SC)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


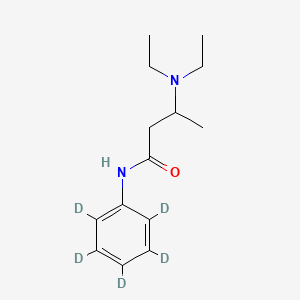
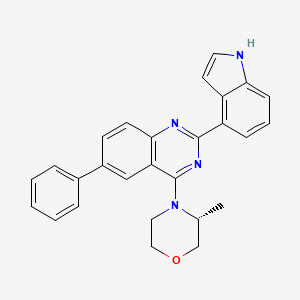
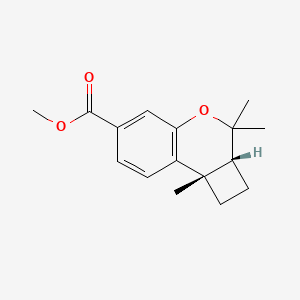
![[(3S,4S)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(3S,4R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B12415683.png)
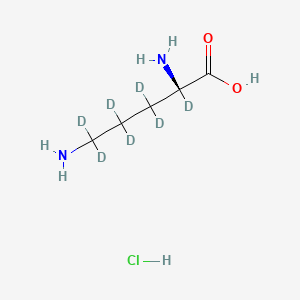
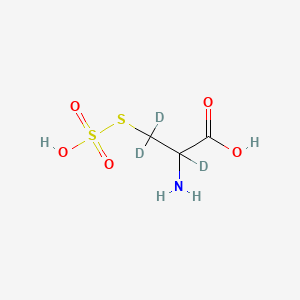


![(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[2-(2,4,5,6-tetradeuteriopyridin-3-yl)-1,3-thiazolidin-4-yl]methanone](/img/structure/B12415706.png)
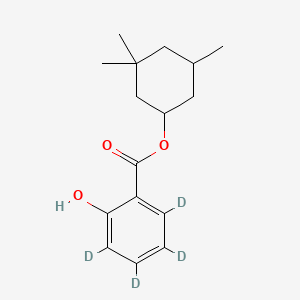

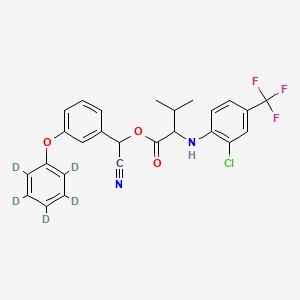
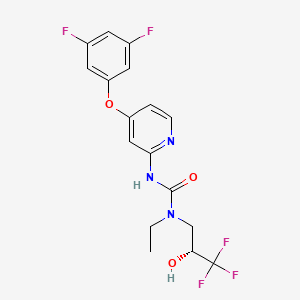
![(19S)-7-(3-aminopropoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12415720.png)
